molecular formula C15H15ClN4O2S B403967 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 370842-07-2

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B403967
CAS No.: 370842-07-2
M. Wt: 350.8g/mol
InChI Key: UNWPMJHCJGOPRM-UHFFFAOYSA-N
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Description

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine base with various functional groups

Mechanism of Action

Target of Action

The primary target of SMR000009151 is the molecular chaperone DnaK . DnaK is a heat shock protein that assists in protein folding and the prevention of protein aggregation, playing a crucial role in maintaining cellular homeostasis.

Mode of Action

SMR000009151 interacts with DnaK, inhibiting its function . This interaction disrupts the normal functioning of DnaK, leading to changes in protein folding processes within the cell. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The disruption of DnaK’s function affects various biochemical pathways, particularly those involving protein synthesis and folding . This can lead to a decrease in the formation of biofilms, complex structures of microorganisms that can be resistant to antimicrobial agents .

Result of Action

The inhibition of DnaK by SMR000009151 leads to a reduction in biofilm formation . Biofilms are often resistant to antimicrobial agents, so this reduction can potentially increase the susceptibility of the microorganisms to these agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with 4-chlorobenzyl chloride, followed by the introduction of an ethylsulfanyl group. The reaction conditions often require the use of a base, such as potassium carbonate, and an organic solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: A precursor used in the synthesis of various organic compounds.

    Thiobencarb: A herbicide with a similar chlorobenzyl group.

    Chlorobenzene: A simpler aromatic compound used in various industrial applications.

Uniqueness

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its combination of a purine base with a chlorobenzyl and ethylsulfanyl group. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-ethylsulfanyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c1-3-23-15-17-12-11(13(21)18-14(22)19(12)2)20(15)8-9-4-6-10(16)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWPMJHCJGOPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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